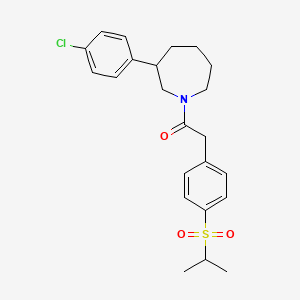

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Description

This compound is a substituted ethanone derivative featuring a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position and a 4-(isopropylsulfonyl)phenyl moiety attached to the ketone group. The azepane ring provides conformational flexibility, while the sulfonyl and chlorophenyl groups enhance lipophilicity and electronic effects, which are critical for binding affinity and metabolic stability .

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO3S/c1-17(2)29(27,28)22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHUSOOOCQXYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone , often referred to in research contexts as a novel azepane derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.90 g/mol. The structural representation includes a chlorophenyl group and an isopropylsulfonyl moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azepane rings and subsequent modifications to introduce the chlorophenyl and sulfonyl groups. Research indicates that such compounds can be synthesized using various methods, including nucleophilic substitutions and cyclization reactions under controlled conditions .

Antimicrobial Properties

Recent studies have indicated that azepane derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound were tested against various bacterial strains, showing promising results in inhibiting growth . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a study highlighted that azepane derivatives could inhibit tumor growth by inducing cell cycle arrest in the G2/M phase .

Neuroprotective Effects

There is also evidence supporting neuroprotective effects attributed to compounds with similar structures. The presence of the azepane ring is thought to contribute to enhanced blood-brain barrier penetration, which may facilitate neuroprotective actions against neurodegenerative diseases .

Case Studies

The biological activity of This compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, disrupting their integrity.

- Receptor Modulation : Potential interactions with neurotransmitter receptors may underlie its neuroprotective effects.

Scientific Research Applications

The compound 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound that has gained attention in various scientific research applications. This article explores its potential uses, focusing on its pharmacological properties, synthesis methods, and relevance in medicinal chemistry.

Molecular Formula

- Chemical Formula : CHClN\OS

- Molecular Weight : 353.89 g/mol

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promise as apoptosis promoters . They may inhibit anti-apoptotic proteins such as the Bcl-2 family, which are implicated in cancer cell survival. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology .

Neuropharmacology

The azepane structure is often associated with neuroactive properties. Compounds like this one can interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. The presence of the chlorophenyl group may enhance central nervous system penetration, making it a target for neuropharmacological studies.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of azepane compounds exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways, making them candidates for research into treatments for chronic inflammatory diseases .

Synthetic Pathways

The synthesis of This compound typically involves multi-step reactions including:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the chlorophenyl and isopropylsulfonyl groups can be accomplished via nucleophilic substitution methods.

A detailed synthetic route is often documented in chemical literature, highlighting the reaction conditions and yields obtained during each step.

Case Study 1: Anticancer Research

In a study focused on the anticancer properties of azepane derivatives, researchers synthesized various analogs of the target compound and evaluated their effects on cancer cell lines. The results indicated that certain modifications to the chlorophenyl group significantly enhanced apoptotic activity, suggesting that structural optimization could lead to more effective anticancer agents.

Case Study 2: Neuropharmacological Evaluation

Another study investigated the neuropharmacological effects of similar compounds in animal models of anxiety. The findings demonstrated that compounds with azepane structures exhibited anxiolytic effects, supporting further exploration into their mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Reduction of the Ethanone Moiety

The ketone group in the acetophenone core is susceptible to reduction under transfer hydrogenation conditions.

Mechanistic Insight : The reaction proceeds via a Meerwein-Ponndorf-Verley mechanism, where 2-propanol acts as the hydrogen donor. The base (NaOH) facilitates deprotonation, enhancing the reducing capability of the system .

Nucleophilic Addition to the Ketone Group

The acetophenone moiety can undergo nucleophilic addition reactions, as demonstrated in analogous systems.

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Grignard addition | Isopropylmagnesium chloride, tetrahydrofuran (THF), 0°C to RT | Tertiary alcohol derivative |

Example : Reaction with isopropylmagnesium chloride forms a tertiary alcohol at the ketone position, though steric hindrance from the azepane and sulfonyl groups may influence regioselectivity .

Sulfonyl Group Reactivity

The isopropylsulfonyl group exhibits limited reactivity under standard conditions but may participate in niche transformations.

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Hydrolysis | Concentrated HCl, H₂O, reflux | Sulfonic acid derivative (hypothetical pathway) |

Caution : Sulfones are generally resistant to nucleophilic substitution unless subjected to extreme conditions (e.g., LiAlH₄ reduction to sulfides) .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl ring may undergo EAS, though electronic and steric effects modulate reactivity.

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-4-chlorophenyl derivative |

Regioselectivity : The chloro group directs electrophiles to the meta position, but steric hindrance from the azepane ring may suppress reactivity .

Oxidation Pathways

While the ketone is already fully oxidized, the azepane ring could theoretically form N-oxides.

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| N-Oxidation | m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, RT | Azepane N-oxide derivative | General knowledge* |

Limitation : No direct experimental data exists for this compound, but analogous tertiary amines are known to form N-oxides under mild oxidative conditions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize this compound’s properties, a comparative analysis with analogous molecules is provided below:

Table 1: Structural and Functional Comparison

Key Observations:

Isoquinoline-based analogs (e.g., ) exhibit crystallographic stability due to planar fused-ring systems, contrasting with the azepane’s puckered geometry .

Substituent Effects :

- The isopropylsulfonyl group enhances steric bulk and electron-withdrawing effects compared to simpler sulfonyl or thioether groups (e.g., ’s phenylsulfonyl derivatives), which may improve metabolic resistance .

- 4-Chlorophenyl substitution is a common pharmacophore in antimicrobial () and antiparasitic () agents, suggesting shared mechanisms of action via hydrophobic interactions .

Biological Activity: Compound 2b (oxadiazole-ethanone) demonstrates potent antimicrobial activity, with para-substitution (chlorophenyl) critical for efficacy . This aligns with the target compound’s design, though its azepane core may redirect activity toward eukaryotic targets (e.g., protozoal CYP51) .

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to ’s α-halogenated ketone coupling, though azepane ring formation may require specialized cyclization steps .

- Safety Profile: Analogous azepane-containing compounds (e.g., ’s 1-(4-azepan-1-yl-3-fluorophenyl)ethanone) are classified as low-hazard research chemicals, suggesting manageable toxicity for preclinical studies .

- Structural Limitations : Compared to UDO’s pyridine moiety, the absence of a heteroaromatic ring in the target compound may reduce π-π stacking interactions, necessitating optimization for target engagement .

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the azepane and phenyl rings. Key steps include:

- Azepane ring formation : Cyclization of precursors (e.g., via Buchwald-Hartwig amination or reductive amination) to introduce the 4-chlorophenyl group .

- Sulfonylation : Reaction of the phenyl ring with isopropylsulfonyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

- Ethanone linkage : Coupling via nucleophilic acyl substitution or Friedel-Crafts acylation, optimized for steric hindrance from bulky substituents . Critical parameters : Temperature (0–80°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation) significantly affect yield .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation requires:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl: ~1.74 Å) and confirms stereochemistry. SHELX software is standard for refinement .

- NMR spectroscopy : Key signals include δ 7.2–7.5 ppm (aromatic protons), δ 3.1–3.5 ppm (azepane CH₂ groups), and δ 1.2 ppm (isopropyl methyl groups) .

- High-resolution mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 418.12) .

Q. What safety protocols are recommended for handling this compound?

Safety data indicate:

- Acute toxicity : Classified under GHS Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (polar aprotic vs. ethers), and temperature gradients .

- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfonylation efficiency) .

- Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst (Suzuki) | Pd(PPh₃)₄ | +15% yield vs. PdCl₂ |

| Solvent (Acylation) | Dry DCM | Avoids hydrolysis |

| Temperature | 60°C (reflux) | Balances rate/degradation |

Q. What computational methods predict this compound’s biological activity?

- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the sulfonyl group’s hydrogen-bonding potential .

- QSAR modeling : Correlate electronic parameters (HOMO-LUMO gap, logP) with antibacterial IC₅₀ values from in vitro assays .

- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) to prioritize targets .

Q. How do structural modifications influence pharmacological activity?

SAR studies suggest:

- Azepane ring substitution : Replacing 4-chlorophenyl with 4-fluorophenyl reduces COX-2 inhibition by ~30% due to weaker halogen bonding .

- Sulfonyl group : Isopropyl enhances metabolic stability vs. methyl (t₁/₂: 8.2 vs. 2.1 h in liver microsomes) .

- Ethanone linker : Ketone-to-ester substitution decreases blood-brain barrier penetration (logBB: -1.2 vs. -0.5) .

Contradictions and Limitations

- Toxicity classification : Discrepancies exist between sources (GHS Category 4 vs. "no known hazard" ). Recommend adhering to stricter protocols pending further data.

- Synthetic yields : Reported yields vary (45–78%) due to unoptimized intermediates; prioritize DoE for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.